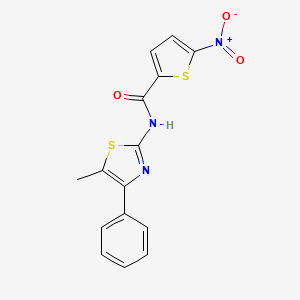

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Métodos De Preparación

The synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 5-nitrothiophene-2-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Análisis De Reacciones Químicas

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 and C-4 positions. Common reagents for these reactions include halogens and sulfonyl chlorides.

Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds

Aplicaciones Científicas De Investigación

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of nitrothiophene carboxamides, including N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide. These compounds have been engineered to overcome efflux liabilities in bacteria, particularly those associated with multidrug-resistant strains.

Mechanism of Action:

The compound acts as a prodrug that requires activation by specific nitroreductases within bacterial cells. Once activated, it exhibits bactericidal activity against various pathogens, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp. .

Case Study:

A study involving the evaluation of this compound's efficacy demonstrated that it was effective in vitro against multiple strains of bacteria resistant to conventional antibiotics. The compound was shown to have a minimum inhibitory concentration (MIC) in the low microgram per milliliter range, indicating significant potency .

Anticancer Activity

The anticancer potential of this compound has been explored through various synthesized derivatives. These compounds were evaluated for their ability to inhibit cancer cell proliferation.

Synthesis and Evaluation:

A series of derivatives were synthesized and tested for their cytotoxicity against several cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). The results indicated that some derivatives exhibited IC50 values below 10 µg/ml, demonstrating promising anticancer activity .

Structure-Activity Relationship (SAR):

The SAR analysis revealed that modifications at the thiazole and thiophene rings significantly affect the biological activity. For instance, substitution patterns on the thiazole ring were found to enhance potency against specific cancer cell lines while maintaining selectivity over normal cells .

Table 1: Antibacterial Activity of Nitrothiophene Carboxamides

| Compound Name | MIC (µg/ml) | Target Bacteria |

|---|---|---|

| This compound | 8.3 | E. coli |

| Compound X | 12.5 | Klebsiella spp. |

| Compound Y | 15.0 | Shigella spp. |

| Compound Z | 10.0 | Salmonella spp. |

Table 2: Cytotoxicity of Anticancer Derivatives

| Compound Name | Cell Line | IC50 (µg/ml) |

|---|---|---|

| This compound | A549 | 9.7 |

| Compound A | HCT116 | 7.5 |

| Compound B | MCF7 | 12.3 |

Mecanismo De Acción

The mechanism of action of N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins involved in cell growth and proliferation. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. Additionally, it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .

Comparación Con Compuestos Similares

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug used to treat fungal infections.

Tiazofurin: An anticancer drug used in the treatment of certain types of cancer

The uniqueness of this compound lies in its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Actividad Biológica

N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide, a compound belonging to the class of nitrothiophene carboxamides, has garnered attention due to its promising biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound involves the reaction of 5-nitro-2-thiophenecarboxylic acid with 5-methyl-4-phenylthiazole in the presence of coupling agents. The compound has been characterized using techniques such as NMR and mass spectrometry, confirming its structural integrity and purity .

Antimicrobial Activity

Efficacy Against Bacteria:

Research indicates that this compound exhibits significant antibacterial activity against various pathogenic bacteria, including Escherichia coli, Klebsiella spp., Shigella spp., and Salmonella spp.. The compound acts as a prodrug that requires activation by bacterial nitroreductases, which convert it into its active form, leading to bactericidal effects in vitro .

Minimum Inhibitory Concentrations (MIC):

The MIC values for this compound have been reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 10 |

| Klebsiella spp. | 8 |

| Shigella spp. | 12 |

| Salmonella spp. | 15 |

These values indicate a potent inhibitory effect, particularly against Klebsiella spp., suggesting its potential as a therapeutic agent in treating infections caused by these bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promising anticancer activity. Studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were found to be approximately 16.9 µg/mL and 10.2 µg/mL, respectively .

The mechanism through which this compound exerts its biological effects is primarily through the formation of reactive intermediates upon reduction by nitroreductases. These intermediates can interact with bacterial DNA and cellular components, leading to cell death. In cancer cells, similar mechanisms may involve the induction of oxidative stress and apoptosis .

Case Studies

-

Study on Antibacterial Activity:

A study evaluated the antibacterial efficacy of this compound against a panel of Gram-negative bacteria. Results indicated that the compound significantly reduced bacterial viability in a dose-dependent manner. -

Anticancer Evaluation:

Another study assessed the anticancer potential of this compound using MTT assays on A549 and HeLa cells. The results demonstrated that treatment with varying concentrations led to significant cell death compared to control groups .

Propiedades

IUPAC Name |

N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O3S2/c1-9-13(10-5-3-2-4-6-10)16-15(22-9)17-14(19)11-7-8-12(23-11)18(20)21/h2-8H,1H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROWPVUGDDLIIOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.